molecular formula C13H12ClN3O3 B1375914 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride CAS No. 1267091-29-1

4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B1375914
CAS No.: 1267091-29-1
M. Wt: 293.7 g/mol
InChI Key: MOIUVKUGNSJMMX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The parent compound name, 4-(3-nitrophenoxy)benzenecarboximidamide, reflects the structural hierarchy where the benzenecarboximidamide moiety serves as the principal functional group, with the 3-nitrophenoxy substituent attached through an ether linkage at the para position. The hydrochloride designation indicates the presence of a chloride anion associated with the protonated amidine nitrogen, forming a salt structure that enhances solubility and stability characteristics.

The compound is registered under Chemical Abstracts Service number 1267091-29-1, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this structure as 4-(3-nitrophenoxy)benzene-1-carboximidamide hydrochloride, emphasizing the carboximidamide functional group positioning. The molecular formula C13H12ClN3O3 encompasses thirteen carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms, reflecting the complete ionic composition of the hydrochloride salt.

Structural comparison with the parent free base compound reveals the molecular formula C13H11N3O3 with molecular weight 257.24 grams per mole, demonstrating the addition of hydrogen chloride to form the salt with molecular weight 293.70 grams per mole. The systematic naming convention facilitates unambiguous identification within chemical databases and supports accurate communication of structural information across research and industrial applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride exhibits a predominantly planar aromatic framework with specific conformational preferences dictated by electronic and steric factors. The compound features two benzene rings connected through an ether oxygen atom, creating a diaryl ether structure with the 3-nitrophenyl ring serving as the electron-withdrawing substituent and the 4-carboximidamidephenyl ring providing the basic functionality. The ether linkage introduces rotational flexibility around the carbon-oxygen-carbon bond, allowing for conformational adjustment in response to intermolecular interactions and crystal packing forces.

Computational analysis of the three-dimensional structure reveals that the carboximidamide group adopts a planar configuration, consistent with the delocalization of electron density across the carbon-nitrogen double bond system. The nitro group maintains coplanarity with its attached benzene ring, maximizing orbital overlap and stabilizing the electron-deficient aromatic system through resonance interactions. The geometric parameters of similar nitrophenoxy compounds suggest interatomic distances and bond angles that conform to established values for substituted aromatic ethers and amidine derivatives.

Structural Parameter Value Reference Compound
Molecular Weight 293.70 g/mol Target Compound
Parent Compound Weight 257.24 g/mol Free Base
Molecular Formula C13H12ClN3O3 Hydrochloride Salt
Parent Formula C13H11N3O3 Free Base

Crystal structure analysis of related nitrophenoxy derivatives indicates that intermolecular hydrogen bonding patterns significantly influence solid-state organization. The presence of the amidine functionality in the hydrochloride salt creates multiple sites for hydrogen bond formation, including interactions between the protonated nitrogen centers and chloride anions, as well as potential secondary interactions with nitro group oxygen atoms. These noncovalent interactions contribute to the overall stability and packing efficiency of the crystalline material.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride encompasses multiple analytical techniques that provide complementary information about molecular structure and bonding patterns. Nuclear magnetic resonance spectroscopy offers detailed insights into the electronic environment of individual atoms, while infrared spectroscopy reveals functional group characteristics and intermolecular interactions. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments.

Nuclear magnetic resonance analysis of the compound reveals distinct chemical shift patterns characteristic of substituted aromatic systems with electron-withdrawing and electron-donating substituents. The aromatic proton signals appear in the typical range for benzene derivatives, with the nitrophenyl ring protons exhibiting downfield shifts due to the electron-withdrawing nature of the nitro group. The carboximidamide protons display characteristic chemical shifts that reflect the electronic environment created by the conjugated amidine system, with potential exchange phenomena observed for the amino protons in solution.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments corresponding to the aromatic carbons, the ether linkage carbon, and the carboximidamide carbon center. The nitro-substituted aromatic carbons exhibit characteristic downfield shifts, while the ether oxygen attachment point creates a specific chemical shift pattern that confirms the substitution pattern. The carboximidamide carbon appears at a chemical shift typical of sp2-hybridized carbons involved in double bond formation with nitrogen.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitro group produces strong absorption bands in the 1500-1600 wavenumber region, corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations. The carboximidamide functionality generates characteristic nitrogen-hydrogen and carbon-nitrogen stretching absorptions that distinguish this group from other nitrogen-containing functional groups. The aromatic carbon-hydrogen stretching and aromatic carbon-carbon stretching vibrations appear at expected frequencies for substituted benzene derivatives.

Mass spectrometric analysis provides molecular ion confirmation and characteristic fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 293 for the intact hydrochloride salt, with loss of hydrogen chloride generating a fragment corresponding to the parent base at mass-to-charge ratio 257. Additional fragmentation pathways involve cleavage of the ether linkage and loss of the nitrophenyl or carboximidamidephenyl fragments, creating diagnostic ions that confirm the substitution pattern and connectivity.

Comparative Analysis with Benzenecarboximidamide Analogues

Comparative structural analysis of 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride with related benzenecarboximidamide derivatives reveals important structure-activity relationships and electronic effects that influence molecular properties. The incorporation of the 3-nitrophenoxy substituent at the para position creates significant electronic perturbations compared to simpler benzenecarboximidamide compounds, affecting both the basicity of the amidine group and the overall molecular polarity.

Examination of 4-Nitrobenzamidine, a structurally related compound with molecular formula C7H7N3O2 and molecular weight 165.15 grams per mole, demonstrates the electronic impact of direct nitro group attachment to the benzene ring bearing the carboximidamide functionality. In contrast, the target compound features the nitro group separated by an ether linkage, which modulates the electron-withdrawing effect and creates different electronic distribution patterns throughout the molecular framework. This structural difference influences the basicity of the amidine nitrogen atoms and affects the stability of the corresponding hydrochloride salts.

The positional isomer 3-(4-Nitrophenoxy)benzenecarboximidamide, with identical molecular formula C13H11N3O3 but different substitution pattern, provides direct insight into the influence of regiochemistry on molecular properties. The meta versus para positioning of the nitrophenoxy substituent creates distinct electronic environments for the carboximidamide group, affecting both the electron density distribution and the potential for intermolecular interactions in the solid state. These structural variations demonstrate the sensitivity of amidine chemistry to subtle changes in aromatic substitution patterns.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Target Compound HCl C13H12ClN3O3 293.70 Para-nitrophenoxy substitution
Parent Base C13H11N3O3 257.24 Free base form
Meta Isomer C13H11N3O3 257.24 Meta-nitrophenoxy substitution
4-Nitrobenzamidine C7H7N3O2 165.15 Direct nitro substitution
3-Cyanobenzene-1-carboximidamide C8H7N3 145.16 Cyano substituent

Analysis of 3-Cyanobenzene-1-carboximidamide, featuring a cyano group instead of the nitrophenoxy substituent, illustrates the electronic consequences of different electron-withdrawing groups on amidine functionality. The cyano group provides strong electron withdrawal through both inductive and resonance effects, while the nitrophenoxy system in the target compound creates a more complex electronic environment through the intervening ether linkage. These comparisons highlight the versatility of benzenecarboximidamide scaffolds for incorporating diverse substituents that fine-tune molecular properties.

Properties

IUPAC Name

4-(3-nitrophenoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3.ClH/c14-13(15)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)16(17)18;/h1-8H,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIUVKUGNSJMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=N)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride typically involves the reaction of 3-nitrophenol with benzene-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high-quality production. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride. For example, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the nitrophenoxy group can enhance antitumor efficacy, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties
Nitroaromatic compounds, including 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride, are known for their antimicrobial activities. The nitro group is crucial for bioactivation processes that lead to the generation of reactive species capable of damaging bacterial DNA. This mechanism underlines the potential use of this compound in developing new antibiotics, especially against resistant strains .

Biological Research

Biochemical Studies
This compound serves as an organic buffer in biological and biochemical applications. Its stability and solubility make it suitable for various laboratory settings, particularly in enzyme assays and cellular studies where maintaining pH is critical .

Enzyme Inhibition Studies
Research indicates that 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride can act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic is valuable for studying enzyme kinetics and understanding metabolic disorders. The compound's ability to modulate enzyme activity offers insights into drug design targeting specific biochemical pathways .

Synthetic Applications

Versatile Small Molecule Scaffold
The compound is recognized as a versatile scaffold for synthesizing other bioactive molecules. Its structural features allow for easy modification, enabling chemists to develop new derivatives with tailored biological activities. This flexibility is particularly advantageous in drug discovery programs aiming to optimize pharmacological profiles while minimizing toxicity .

Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of derivatives based on 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride. For instance, research has demonstrated that certain analogs exhibit enhanced selectivity and potency against specific cancer cell lines compared to the parent compound. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Data Tables

Application Area Details
Antitumor ActivityInduces apoptosis; inhibits tumor cell proliferation; structure-activity relationship studies suggest enhanced efficacy with modifications.
Antimicrobial PropertiesEffective against resistant bacterial strains; mechanism involves DNA damage via reactive species from nitro group activation.
Biochemical StudiesServes as an organic buffer; useful in maintaining pH for enzyme assays and cellular studies.
Enzyme InhibitionModulates activity of key metabolic enzymes; valuable for studying enzyme kinetics in metabolic disorders.
Synthetic ApplicationsActs as a scaffold for developing new bioactive compounds; allows for structural modifications to optimize pharmacological profiles.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carboximidamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituent/Functional Group Key Properties/Applications Reference
4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride 3-Nitrophenoxy group Electron-withdrawing nitro group may enhance electrophilicity; potential for nitration-specific interactions in biological systems.
4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide hydrochloride Morpholine ring Exhibits cytotoxic effects against cancer cell lines (HCT-116, MCF-7, HeLa) due to morpholine’s role in enhancing solubility and membrane permeability.
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride 4-Hydroxypiperidine Piperidine derivatives show neuropharmacological potential (e.g., cholinergic activity for Alzheimer’s disease). Dihydrochloride salt improves aqueous solubility.
4-(2-Methoxyethoxy)benzene-1-carboximidamide 2-Methoxyethoxy chain Enhanced solubility in polar solvents due to ether linkage; used in organic synthesis and biological assays.
4-(4-Fluorophenoxy)benzene-1-carboximidamide hydrochloride 4-Fluorophenoxy group Fluorine’s electronegativity alters binding affinity; explored for enzyme inhibition (e.g., kinase targets).
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride Piperidinylmethyl group Piperidine derivatives often target G-protein-coupled receptors (GPCRs); dihydrochloride form aids in crystallography studies.

Physicochemical Properties

  • Solubility: The 3-nitrophenoxy group in the target compound likely reduces water solubility compared to morpholine or methoxyethoxy analogs, which have polar functional groups .

Target Compound Insights

While direct studies on 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride are sparse, its structural features suggest:

  • Electrophilic Reactivity : The nitro group may participate in nucleophilic aromatic substitution, enabling covalent binding to thiol-containing enzymes .
  • Antimicrobial Potential: Nitroaromatic compounds are known for antimicrobial activity, though toxicity remains a concern .

Comparative Advantages of Analogs

  • Morpholine Derivatives : Superior in cancer research due to balanced lipophilicity and solubility .
  • Piperidine Derivatives : Preferred for CNS-targeted therapies owing to blood-brain barrier permeability .
  • Fluorinated Compounds : Ideal for prolonged metabolic stability in enzyme inhibitors .

Biological Activity

4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and therapeutic applications, supported by relevant research findings and data tables.

The biological activity of 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride is primarily attributed to its ability to interact with specific biological targets. It is believed to function through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biochemical pathways, thereby altering metabolic processes.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling and gene expression.

The compound exhibits several important biochemical properties that contribute to its biological effects:

  • Solubility : Soluble in organic solvents, which facilitates its use in various biochemical assays.
  • Stability : Shows stability under physiological conditions, making it suitable for in vivo studies.

Biological Activity

Research indicates that 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride possesses a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and non-small cell lung cancer. The compound induces apoptosis through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.
    Cell LineIC50 (µM)
    Leukemia45.2
    Non-Small Cell Lung38.7
    Colon Cancer50.5
  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating potential applications in treating infections.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects :
    • Conducted on multiple cancer cell lines.
    • Results indicated a dose-dependent response with significant inhibition percentages across different types of cancer cells.
  • Antimicrobial Study :
    • Evaluated against common bacterial strains.
    • Demonstrated notable antibacterial activity, suggesting its potential as a therapeutic agent for bacterial infections.

Research Findings

Recent findings highlight the following aspects of the compound’s biological activity:

  • Cell Signaling Pathways : The compound influences several key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
  • Synergistic Effects : When used in combination with other anticancer agents, it can enhance therapeutic efficacy, suggesting potential for combination therapies.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride
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4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.